2-(1,3-Dioxaindan-5-yl)-2-hydroxybutanenitrile

Description

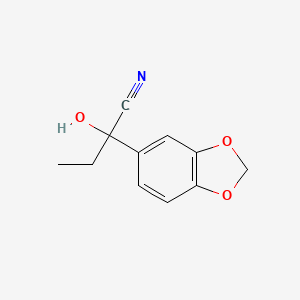

2-(1,3-Dioxaindan-5-yl)-2-hydroxybutanenitrile (CAS: 2090971-03-0) is a nitrile derivative featuring a 1,3-dioxaindane core substituted with a hydroxybutanenitrile moiety. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.22 g/mol . The compound’s structure includes a nitrile (-CN) group and a hydroxyl (-OH) group at the β-position of the butanenitrile chain, which significantly influences its chemical reactivity and physical properties.

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-2-hydroxybutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-11(13,6-12)8-3-4-9-10(5-8)15-7-14-9/h3-5,13H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXNZJUUKKJZBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)(C1=CC2=C(C=C1)OCO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxaindan-5-yl)-2-hydroxybutanenitrile typically involves the reaction of 1,3-dioxane derivatives with butanenitrile under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the final product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity required for its applications.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxaindan-5-yl)-2-hydroxybutanenitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted nitriles or other derivatives.

Scientific Research Applications

2-(1,3-Dioxaindan-5-yl)-2-hydroxybutanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxaindan-5-yl)-2-hydroxybutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxy and nitrile groups play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(1,3-Dioxaindan-5-yl)-2-hydroxybutanenitrile with structurally related compounds, emphasizing functional groups, substituents, and applications:

Note: Molecular weight for 2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid is calculated based on its formula, as explicit data is unavailable in the evidence .

Key Structural and Functional Differences

Functional Groups: The target compound uniquely combines a nitrile and hydroxyl group, enhancing polarity and hydrogen-bonding capacity compared to the purely nitrile-based 2-methylpropanenitrile . The ethylbutanoic acid analog replaces the nitrile with a carboxylic acid (-COOH), enabling distinct reactivity (e.g., acid-base reactions) .

Substituent Effects: The hydroxybutanenitrile derivative’s hydroxyl group may necessitate protective strategies during synthesis to prevent undesired side reactions (e.g., oxidation or dehydration). The ethylbutanoic acid analog’s longer alkyl chain (ethyl vs. methyl) and carboxylic acid group increase lipophilicity and solubility in basic conditions .

Applications: Methylpropanenitrile is explicitly used in agrochemical and pharmaceutical synthesis, highlighting nitriles’ versatility as intermediates . Hydroxybutanenitrile’s applications are inferred to overlap but may involve specialized contexts requiring hydroxyl-group participation (e.g., chiral synthesis or prodrug design). Ethylbutanoic acid’s carboxylic acid group makes it suitable for salt formation, a common strategy in drug formulation .

Notes

- Discrepancies in molecular weight calculations (e.g., for 2-ethylbutanoic acid) arise from incomplete data in the evidence; values marked with an asterisk (*) are derived from molecular formulas .

- Applications for this compound are extrapolated from structurally similar compounds, as direct evidence is lacking.

Biological Activity

2-(1,3-Dioxaindan-5-yl)-2-hydroxybutanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its activity against various biological targets.

- Molecular Formula : C12H13N1O3

- Molecular Weight : 219.24 g/mol

- Structure : The compound features a dioxane ring fused with a hydroxybutanenitrile group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functionalization processes. Specific methodologies can vary, but common approaches include:

- Formation of the dioxane ring.

- Introduction of the hydroxybutanenitrile moiety through nucleophilic substitution or condensation reactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent:

- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including murine leukemia (L1210) and human leukemia (K562) cells. It was observed that structural modifications could enhance its efficacy against multidrug-resistant strains .

The proposed mechanisms for its anticancer activity include:

- DNA Interaction : The compound's ability to bind DNA has been studied, suggesting that it may interfere with DNA replication and transcription processes.

- Membrane Affinity : Studies on cytoplasmic membrane affinity indicate that the compound can effectively penetrate cellular membranes, enhancing its bioavailability and therapeutic potential .

Case Studies

- Cytotoxicity Assays : In a study evaluating various derivatives of related compounds, this compound exhibited significant cytotoxicity against resistant cell lines, indicating potential for overcoming drug resistance .

- Comparative Analysis : A comparative analysis of similar compounds revealed that modifications at specific positions on the dioxane ring could lead to enhanced biological activity. For instance, compounds with additional hydroxyl groups showed improved interaction with target proteins .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.